Cas no 80573-04-2 (Balsalazide)

Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid) used in the treatment of inflammatory bowel diseases, particularly ulcerative colitis. It is designed to deliver the active anti-inflammatory agent mesalamine directly to the colon, where it exerts localized therapeutic effects with minimal systemic absorption. Balsalazide is cleaved by bacterial azoreductases in the colon, ensuring targeted release and reducing upper gastrointestinal side effects. Its key advantages include improved tolerability compared to older aminosalicylates, reduced dosing frequency, and efficacy in inducing and maintaining remission in mild to moderate ulcerative colitis. The compound’s stability and colon-specific delivery make it a reliable option for long-term management of chronic inflammation.
Balsalazide structure
Balsalazide structure
Product name:Balsalazide
CAS No:80573-04-2
MF:C17H15N3O6
MW:357.317504167557
MDL:MFCD00868204
CID:60236
PubChem ID:54585

Balsalazide Chemical and Physical Properties

Names and Identifiers

    • (E)-5-((4-((2-Carboxyethyl)carbamoyl)phenyl)diazenyl)-2-hydroxybenzoic acid
    • Balsalazide
    • ASOXIME CHLORIDE
    • BALSALAZIDE DISODIUM SALT
    • BALSALAZIDE SODIUM
    • balsalazido
    • BALSALZIDE DISODIUM
    • (E)-5-[[4-[[(2-Carboxyethyl)amino]-carbonyl]phenyl]azo-2-hydroxybenzoic acid
    • Balsalazide Disodium
    • Balsalazidum
    • 3-tert-butylsulfanylpyridin-4-ylamine
    • 5-(2-{4-[(2-carboxyethyl)carbamoyl]phenyl}diazen-1-yl)-2-hydroxybenzoic acid
    • KS-5215
    • HMS3369E09
    • 5-((4-((2-carboxyethyl)carbamoyl)phenyl)diazenyl)-2-hydroxybenzoic acid
    • SCHEMBL118300
    • F85019
    • SCHEMBL138311
    • D07488
    • P80AL8J7ZP
    • AC-8500
    • BALSALAZIDE [MI]
    • AB01209737-01
    • 3-[[4-(2-carboxyethylcarbamoyl)phenyl]hydrazono]-6-oxo-cyclohexa-1,4-diene-1-carboxylic acid
    • Balsalazido [Spanish]
    • Balsalazida [Spanish]
    • Giazo
    • SMR000469221
    • 3-[[4-[(2-carboxyethylamino)-oxomethyl]phenyl]hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienecarboxylic acid
    • IPOKCKJONYRRHP-UHFFFAOYSA-N
    • HMS2052K19
    • (E)-5-({p-[(2-carboxyethyl)carbamoyl]phenyl}azo)-2-salicylic acid
    • FT-0602905
    • NCGC00164634-02
    • Colazide
    • Tox21_112252
    • AS-17568
    • Benzoic acid, 5-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl]-2-hydroxy-
    • MLS001424257
    • CHEMBL1208641
    • BALSALAZIDE [WHO-DD]
    • 5-[4-(2-carboxy-ethylcarbamoyl)-phenylazo]-2-hydroxy-benzoic acid
    • BIDD:GT0772
    • Balsalazide-d3DisodiumSalt
    • HY-B0667
    • Balsalazida
    • 5-[4-(2-Carboxyethylcarbamoyl)phenylazo]salicylic acid
    • 80573-04-2
    • NC00390
    • Benzoic acid, 5-((4-(((2-carboxyethyl)amino)carbonyl)phenyl)azo)-2-hydroxy-, (E)-
    • BENZOIC ACID, 5-((4-(((2-CARBOXYETHYL)AMINO)CARBONYL)PHENYL)AZO)-2-HYDROXY-
    • MFCD00868204
    • BDBM50565694
    • 5-[(E)-{4-[(2-carboxyethyl)carbamoyl]phenyl}diazenyl]-2-hydroxybenzoic acid
    • CHEBI:94605
    • BALSALAZIDE [INN]
    • CHEBI:267413
    • BALSALAZIDE [VANDF]
    • Q27166431
    • (3E)-3-(2-{4-[(2-carboxyethyl)carbamoyl]phenyl}hydrazinylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid
    • EN300-119538
    • GTPL11569
    • DB01014
    • NCGC00164634-01
    • Balsalazidum [Latin]
    • 399030-81-0
    • CCG-101140
    • s4842
    • DTXCID5020653
    • CHEMBL1201346
    • NS00038077
    • HMS2233C19
    • Q-200671
    • UNII-P80AL8J7ZP
    • Colazal
    • SCHEMBL15841310
    • AKOS015892568
    • Balsalazide (INN)
    • Tox21_112252_1
    • DTXSID7040653
    • (E)-5-[[[-4-(2-Carboxyethyl)aminocarbonyl]phenyl]azo]-2-hydroxybenzoic acid
    • Bacitracin zinc, Antibiotic for Culture Media Use Only
    • (E)-5-((4-(((2-Carboxyethyl)amino)carbonyl)phenyl)azo)-2-hydroxybenzoic acid
    • SCHEMBL142548
    • 3-(2-{4-[(2-carboxyethyl)carbamoyl]phenyl}hydrazinylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid
    • A839951
    • Balsalazide [INN:BAN]
    • 5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid
    • Q347337
    • 5-({4-[(2-Carboxyethyl)carbamoyl]phenyl}diazenyl)-2-hydroxybenzoic acid
    • (E)-5-((4-(2-carboxyethylcarbamoyl)phenyl)diazenyl)-2-hydroxybenzoic acid
    • DTXSID50861027
    • CAS-80573-04-2
    • Z2588038982
    • HMS3394K19
    • 5-[(1E)-2-[4-[[(2-Carboxyethyl)amino]carbonyl]phenyl]diazenyl]-2-hydroxybenzoic acid (ACI)
    • Benzoic acid, 5-[(1E)-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]azo]-2-hydroxy- (9CI)
    • Benzoic acid, 5-[[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]azo]-2-hydroxy-, (E)- (ZCI)
    • Colaza
    • BRD-K41410256-304-02-2
    • MDL: MFCD00868204
    • Inchi: 1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26)/b20-19+
    • InChI Key: IPOKCKJONYRRHP-FMQUCBEESA-N
    • SMILES: C(C1C(O)=CC=C(/N=N/C2C=CC(C(=O)NCCC(=O)O)=CC=2)C=1)(=O)O

Computed Properties

  • Exact Mass: 357.09600
  • Monoisotopic Mass: 357.096
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 8
  • Complexity: 687
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 145A^2
  • XLogP3: 2.2

Experimental Properties

  • Color/Form: Yellow to orange crystalline powder
  • Density: 1.44 g/cm3
  • Melting Point: 254-255?C
  • Refractive Index: 1.649
  • PSA: 148.65000
  • LogP: 3.10120

Balsalazide Security Information

Balsalazide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4571-1mg
Balsalazide
80573-04-2
1mg
¥ 238 2023-09-07
eNovation Chemicals LLC
Y1234988-10mg
Balsalazide
80573-04-2 95%
10mg
$190 2024-06-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4571-5 mg
Balsalazide
80573-04-2
5mg
¥556.00 2022-04-26
Enamine
EN300-119538-1.0g
5-[(1E)-2-{4-[(2-carboxyethyl)carbamoyl]phenyl}diazen-1-yl]-2-hydroxybenzoic acid
80573-04-2 95%
1g
$1007.0 2023-05-06
abcr
AB509392-1 g
Balsalazide
80573-04-2
1g
€602.90 2023-07-10
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4571-1 mL * 10 mM (in DMSO)
Balsalazide
80573-04-2
1 mL * 10 mM (in DMSO)
¥686.00 2022-04-26
TRC
B116300-25mg
Balsalazide
80573-04-2
25mg
$ 247.00 2023-04-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B877295-50mg
Balsalazide
80573-04-2 ≥99%
50mg
¥3,682.00 2022-09-02
TRC
B116300-50mg
Balsalazide
80573-04-2
50mg
$ 460.00 2023-04-19
DC Chemicals
DC9562-250 mg
Balsalazide
80573-04-2 >98%
250mg
$600.0 2022-03-01

Balsalazide Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  6 h, reflux
2.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 5 °C; 3 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  8 h, 65 °C
4.1 Reagents: 4-Nitrobenzoic acid ,  Hydrochloric acid Solvents: Water ;  1 h, 0 °C
4.2 Reagents: Sodium carbonate ,  Sodium hydroxide Solvents: Water ;  0 °C
4.3 Reagents: Sodium hydroxide Solvents: Water ;  3 h, pH 8
4.4 Reagents: Hydrochloric acid Solvents: Water ;  1 h
Reference
Synthesis of balsalazide sodium
Shi, Zhenhua; et al, Zhongguo Yiyao Gongye Zazhi, 2003, 34(11), 537-538

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, 5 °C
1.2 Reagents: Hydrogen Catalysts: Palladium ;  1 atm, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  20 min, rt
1.4 Solvents: Water ;  10 min, rt; rt → -5 °C
1.5 Reagents: Sodium nitrite Solvents: Water ;  1 h, 0 °C
1.6 Reagents: Sodium carbonate ,  Sodium hydroxide Solvents: Water ;  0 °C
1.7 Reagents: Sodium hydroxide Solvents: Water ;  3 h, pH 8, 0 °C
1.8 1 h, rt
Reference
Preparation of sodium balsalazide
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, 1 bar, rt
2.1 Reagents: Sodium carbonate ,  Sodium hydroxide Solvents: Water ;  15 - 20 min, 0 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  3 h, pH 10, 0 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
Sustainable Synthesis of Balsalazide and Sulfasalazine Based on Diazotization with Low Concentrations of Nitrogen Dioxide in Air
Hofmann, Dagmar ; et al, Chemistry - A European Journal, 2017, 23(17), 4042-4045

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 0 °C; 2 h, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, 0 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, 1 bar, rt
3.1 Reagents: Sodium carbonate ,  Sodium hydroxide Solvents: Water ;  15 - 20 min, 0 °C
3.2 Reagents: Sodium hydroxide Solvents: Water ;  3 h, pH 10, 0 °C
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
Sustainable Synthesis of Balsalazide and Sulfasalazine Based on Diazotization with Low Concentrations of Nitrogen Dioxide in Air
Hofmann, Dagmar ; et al, Chemistry - A European Journal, 2017, 23(17), 4042-4045

Balsalazide Raw materials

Balsalazide Preparation Products

Additional information on Balsalazide

Professional Introduction to Balsalazide (CAS No. 80573-04-2)

Balsalazide, chemically designated as 4-amino-5-methyl-2-phenylsulfonylpyrimidine, is a well-known pharmaceutical compound with the CAS number 80573-04-2. This compound has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique pharmacological properties and therapeutic applications. Balsalazide is primarily recognized for its role as a prodrug, which means it is converted into an active form within the body to exert its intended biological effects.

The chemical structure of Balsalazide features a pyrimidine core, which is a common motif in many bioactive molecules. The presence of an amino group and a phenylsulfonyl moiety contributes to its distinctive reactivity and interaction with biological targets. This structural framework allows Balsalazide to modulate various enzymatic pathways, making it a versatile tool in drug development.

One of the most notable applications of Balsalazide is in the treatment of inflammatory bowel diseases (IBD), particularly ulcerative colitis and Crohn's disease. The compound's mechanism of action involves the conversion to 5-aminosulfonylbenzoic acid, which subsequently undergoes further metabolism to release 5-aminosalicylic acid (5-ASA) at the site of inflammation. 5-ASA is a well-established anti-inflammatory agent that exerts its therapeutic effects by inhibiting cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing prostaglandin and leukotriene synthesis.

Recent advancements in pharmacokinetic studies have highlighted the importance of Balsalazide's prodrug nature. Research indicates that the initial conversion phase is crucial for achieving therapeutic efficacy, as it allows for targeted delivery of the active metabolite to inflamed tissues. This localized action minimizes systemic side effects, making Balsalazide a favorable option for long-term management of IBD.

In addition to its established role in IBD treatment, Balsalazide has been explored for its potential in other therapeutic areas. Emerging studies suggest that it may have anti-cancer properties due to its ability to inhibit key enzymes involved in tumor proliferation and angiogenesis. Specifically, the phenylsulfonyl group in Balsalazide has been found to interfere with tyrosine kinase activity, which is crucial for cancer cell survival and growth.

Moreover, the structural similarity between Balsalazide and other sulfonylurea compounds has led researchers to investigate its effects on glucose metabolism. Preliminary findings indicate that Balsalazide may exhibit mild hypoglycemic effects by modulating insulin sensitivity in peripheral tissues. While further clinical trials are needed to confirm these observations, they open up new avenues for exploring Balsalazide's utility in managing metabolic disorders.

The synthesis of Balsalazide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the condensation of an appropriate phenylsulfonyl chloride with a pyrimidine derivative, followed by functional group transformations to introduce the amino group. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that pharmaceutical-grade Balsalazide meets stringent regulatory standards.

Quality control and analytical techniques play a pivotal role in ensuring the consistency and efficacy of Balsalazide products. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed methods for characterizing the compound and detecting impurities. These analytical tools provide critical data for regulatory submissions and ensure that patients receive safe and effective medication.

The pharmacological profile of Balsalazide has been further enhanced through structural modifications aimed at improving bioavailability and reducing gastrointestinal irritation. Analogues of Balsalazide have been synthesized and evaluated for their pharmacokinetic properties. Some derivatives have shown improved solubility and absorption rates, which could lead to more rapid onset of action and better patient compliance.

In conclusion, Balsalazide (CAS No. 80573-04-2) is a multifaceted compound with significant therapeutic potential in inflammatory bowel diseases, cancer research, and metabolic disorders. Its unique chemical structure and prodrug mechanism make it an attractive candidate for further development in pharmaceutical chemistry. Ongoing research continues to uncover new applications and refine synthetic strategies, ensuring that Balsalazide remains at the forefront of medicinal innovation.

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